molecular formula C23H24O6 B2574928 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate CAS No. 300677-33-2

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate

Cat. No.: B2574928
CAS No.: 300677-33-2
M. Wt: 396.439
InChI Key: KYOASCYCPKRMGC-UHFFFAOYSA-N
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Description

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate is an organic compound with the molecular formula C23H24O6. This compound is characterized by its complex structure, which includes two phenyl groups and two ester functionalities. It is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate typically involves the reaction of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, addition, and elimination mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual ester functionalities and phenyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its structure allows it to participate in a wide range of chemical reactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

diethyl 2,2-diphenacylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-3-28-21(26)23(22(27)29-4-2,15-19(24)17-11-7-5-8-12-17)16-20(25)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOASCYCPKRMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)(CC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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